molecular formula C9H16O3 B3162393 methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate CAS No. 87787-05-1

methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate

Cat. No.: B3162393
CAS No.: 87787-05-1
M. Wt: 172.22 g/mol
InChI Key: BAGVQRARNBDKOA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of cyclohexanecarboxylic acid, featuring a hydroxyl group and a methyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-1-methyl-cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-methyl-cyclohexanecarboxylate or 4-carboxy-1-methyl-cyclohexanecarboxylate.

    Reduction: Formation of 4-hydroxy-1-methyl-cyclohexanol.

    Substitution: Formation of 4-chloro-1-methyl-cyclohexanecarboxylate or 4-bromo-1-methyl-cyclohexanecarboxylate.

Scientific Research Applications

Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxycyclohexanecarboxylate
  • Methyl 4-methylcyclohexanecarboxylate
  • Methyl 1-cyclohexene-1-carboxylate

Uniqueness

Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGVQRARNBDKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222188
Record name Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87787-05-1
Record name Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexane-1-carboxylate (10.0 g, 34.91 mmol, 1.00 equiv) in 100 mL of tetrahydrofuran was added TBAF-3H2O (16.5 g, 52.30 mmol, 1.50 equiv) at room temperature and stirred for 5 h. Then the reaction was quenched with water, extracted with 3×100 mL of ethyl acetate. The organic layers were combined, washed with brine, dried over sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1/2) to give 5.8 g (96%) of methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate as a light yellow oil.
Name
methyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexane-1-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TBAF-3H2O
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 250-mL round-bottom flask containing a solution of 4-(methoxycarbonyl)-4-methylcyclohexyl 4-nitrobenzoate (4.5 g, 14.00 mmol, 1.00 equiv) in methanol/water (30 mL/6 mL) was added potassium carbonate (5.8 g, 41.97 mmol, 3.00 equiv) and the resulting solution was stirred overnight at 50° C. The reaction was quenched by the addition of NH4Cl (aq.) and extracted with 3×100 mL of ethyl acetate. The organic phase was washed with brine, dried over sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1/2) to afford the desired methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (2.2 g, 91%) as a colorless oil.
Name
4-(methoxycarbonyl)-4-methylcyclohexyl 4-nitrobenzoate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 3.7 g (20.1 mmol) of 1-methyl-4-oxocyclohexanecarboxylic acid methyl ester in mixture of methanol and ethanol (6 mL+15 mL) was added 200 mg (5.29 mmol) of sodium borohydride at 0° C., and stirred for 1 hour at 0° C. After addition of water thereto, the reaction mixture was concentrated under a reduced pressure and the residue was extracted with ethyl acetate. The organic layer was washed with water and saturated brine successively and dried over anhydrous magnesium sulfate. Upon removal of the solvent by evaporation, 3.8 g (yield 100%) of 4-hydroxy-1-methylcyclohexanecarboxylic acid methyl ester was obtained as colorless liquid. Its physical property is shown below.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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